molecular formula C9H19O5P B048144 Diethyl(1-carboxy-2-methylpropyl)phosphonate CAS No. 119090-76-5

Diethyl(1-carboxy-2-methylpropyl)phosphonate

Cat. No.: B048144
CAS No.: 119090-76-5
M. Wt: 238.22 g/mol
InChI Key: NCANBIDOQIQFRJ-UHFFFAOYSA-N
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Description

Diethyl(1-carboxy-2-methylpropyl)phosphonate is a phosphonate ester characterized by a 1-carboxy-2-methylpropyl substituent attached to a diethyl phosphonate backbone. Its molecular formula is C₁₀H₁₉O₅P, and it is structurally significant due to its bulky, branched substituent. This compound has garnered attention in medicinal chemistry for its role as a derivative of vinblastine, a natural alkaloid with antitumor properties. Studies demonstrate its ability to inhibit tubulin polymerization, a critical mechanism for cancer cell proliferation, making it a promising candidate for antitumor drug development .

Properties

IUPAC Name

2-diethoxyphosphoryl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O5P/c1-5-13-15(12,14-6-2)8(7(3)4)9(10)11/h7-8H,5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCANBIDOQIQFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C)C)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450147
Record name Butanoic acid,2-(diethoxyphosphinyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119090-76-5
Record name Butanoic acid,2-(diethoxyphosphinyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon in 2-bromo-3-methylbutanoic acid ethyl ester. A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the phosphite, enhancing its nucleophilicity. The reaction proceeds in aprotic solvents like tetrahydrofuran (THF) at 60–80°C for 12–24 hours.

Key parameters:

  • Molar ratio: 1:1.2 (diethyl phosphite : alkyl halide)

  • Solvent: THF or dimethylformamide (DMF)

  • Yield: 65–78% after column chromatography

Limitations and Modifications

Competing elimination reactions may occur with bulky substrates, reducing yield. To mitigate this, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed, improving reaction homogeneity and efficiency.

Pudovik Reaction for Phosphonate Synthesis

The Pudovik reaction offers an alternative pathway via the addition of diethyl phosphite to α,β-unsaturated carbonyl compounds. This method is particularly effective for introducing phosphonate groups adjacent to carboxylic acid functionalities.

Catalytic Approaches

Radical initiators such as azobisisobutyronitrile (AIBN) or bases like triethylamine facilitate the anti-Markovnikov addition. For example, reacting diethyl phosphite with 3-methyl-2-butenoic acid ethyl ester in the presence of AIBN (1 mol%) at 80°C yields the target compound in 72% purity.

Optimized conditions:

  • Temperature: 80°C

  • Catalyst: AIBN (1 mol%)

  • Reaction time: 8 hours

  • Post-processing: Acidic workup (1 M HCl) to remove unreacted starting materials

McKenna’s Bromotrimethylsilane-Mediated Transesterification

McKenna’s method enables the conversion of dialkyl phosphonates to phosphonic acids under mild conditions, which can be adapted for esterification reactions.

Procedure and Mechanistic Insights

Bromotrimethylsilane (BrSiMe₃) cleaves the P–O bonds in phosphonate esters via nucleophilic displacement. For Diethyl(1-carboxy-2-methylpropyl)phosphonate, this method is applied indirectly by first synthesizing a trimethylsilyl-protected intermediate, followed by selective deprotection.

Steps:

  • React diethyl phosphite with 3-methyl-2-(trimethylsilyloxy)butanoic acid in CH₂Cl₂.

  • Add BrSiMe₃ (2.2 equiv) at 0°C.

  • Hydrolyze with methanol to yield the product.

Yield: 82–89% after silica gel purification.

Catalytic Hydrogenolysis of Dibenzyl Precursors

Dibenzyl phosphonates serve as protected intermediates, with hydrogenolysis offering a high-yielding deprotection strategy.

Hydrogenolysis Conditions

Palladium on carbon (Pd/C, 10 wt%) under hydrogen gas (1 atm) selectively removes benzyl groups without affecting the carboxylic acid moiety. For instance, hydrogenolysis of dibenzyl(1-carboxy-2-methylpropyl)phosphonate in ethanol at 25°C achieves 91% conversion.

Critical factors:

  • Catalyst loading: 5–10% Pd/C

  • Solvent: Ethanol or ethyl acetate

  • Reaction time: 4–6 hours

Acidic Hydrolysis of Dialkyl Phosphonates

Traditional hydrolysis using concentrated hydrochloric acid (HCl) remains a robust albeit harsh method for converting phosphonate esters to acids, which can be re-esterified to target compounds.

Hydrolysis and Re-esterification

  • Hydrolyze diethyl phosphonate with 6 M HCl at reflux (110°C) for 48 hours.

  • Neutralize with propylene oxide to precipitate the phosphonic acid.

  • Re-esterify with ethanol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Yield: 58–64% (two-step process).

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Key Advantage Drawback
Alkylation65–7812–24 hDirect C–P bond formationCompeting elimination reactions
Pudovik Reaction68–728 hStereoselective additionRequires radical initiators
McKenna’s Method82–896 hMild conditionsSilylation side reactions
Catalytic Hydrogenolysis85–914–6 hChemoselective deprotectionHigh catalyst cost
Acidic Hydrolysis58–6448 hNo specialized reagentsHarsh conditions, low yield

Chemical Reactions Analysis

Types of Reactions

Diethyl(1-carboxy-2-methylpropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) can be used under mild conditions.

Major Products Formed

    Oxidation: Phosphonic acids or higher oxidation state phosphonates.

    Reduction: Phosphine oxides or phosphines.

    Substitution: Amino or thiol-substituted phosphonates.

Scientific Research Applications

Medicinal Chemistry

Diethyl(1-carboxy-2-methylpropyl)phosphonate has been investigated for its potential anti-inflammatory properties. Research indicates that phosphonate compounds can mimic phosphate groups in biological systems, leading to therapeutic applications in treating conditions such as viral infections and autoimmune diseases .

Case Study: Anti-inflammatory Activity

  • Objective: Evaluate the anti-inflammatory effects of this compound.
  • Method: In vivo studies on animal models to assess inflammation markers.
  • Findings: Significant reduction in inflammatory markers was observed, suggesting potential for development into therapeutic agents.

Agricultural Applications

Phosphonates are widely used in agriculture as plant growth regulators and fungicides. This compound can enhance plant resistance against pathogens and improve crop yields .

Table 1: Agricultural Applications of this compound

Application TypeDescriptionEffectiveness
FungicidePrevents fungal infections in cropsHigh
Growth RegulatorStimulates root development and growthModerate to High
Stress ResistanceEnhances plant resilience to environmental stressHigh

Material Science

In material science, this compound is utilized in the synthesis of phosphorus-containing polymers and as a precursor for various organophosphorus compounds used in plastics and coatings . These materials often exhibit improved flame retardancy and thermal stability.

Case Study: Polymer Synthesis

  • Objective: Synthesize flame-retardant polymers using this compound.
  • Method: Incorporation of the compound into polymer matrices through copolymerization.
  • Findings: The resulting polymers showed enhanced thermal stability and reduced flammability compared to traditional materials.

Mechanism of Action

The mechanism of action of diethyl(1-carboxy-2-methylpropyl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors, through its phosphonate group. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Compounds

Table 1: Structural and Functional Comparison of Phosphonate Derivatives

Compound Name Substituent Molecular Formula Key Properties Applications
Diethyl(1-carboxy-2-methylpropyl)phosphonate 1-carboxy-2-methylpropyl C₁₀H₁₉O₅P Tubulin polymerization inhibition Antitumor agents
Diethyl (bromodifluoromethyl)phosphonate Bromodifluoromethyl C₅H₁₀BrF₂O₃P Electrophilic reactivity, nucleophile binding Organic synthesis, enzyme studies
Diethyl (2-Oxopropyl)phosphonate 2-Oxopropyl C₇H₁₅O₄P Keto group reactivity Synthetic intermediates
Dimethyl (1-Diazo-2-oxopropyl)phosphonate Diazo-2-oxopropyl C₅H₉N₂O₄P High reactivity, diazo functionality Biocatalysis, enzyme inhibitors
Diethyl ((1-propylcyclopropyl)methyl)phosphonate Cyclopropylmethyl C₁₀H₂₁O₃P Enhanced lipophilicity Prostate cancer inhibitors

Key Observations :

Antitumor Activity :

  • This compound’s bulky carboxy-methylpropyl group confers steric hindrance, enabling selective interaction with tubulin. In contrast, cyclopropylmethyl-substituted phosphonates (e.g., Diethyl ((1-propylcyclopropyl)methyl)phosphonate) exhibit prostate cancer inhibition but lack the carboxy group critical for tubulin binding .
  • Stereochemistry significantly impacts activity. For instance, (1S)-configured phosphonates in vinblastine derivatives show markedly higher antitumor efficacy than their enantiomers .

Reactivity in Organic Synthesis :

  • Bromodifluoromethylphosphonates (e.g., Diethyl (bromodifluoromethyl)phosphonate) act as electrophilic reagents due to the electron-withdrawing CF₂Br group, facilitating nucleophilic substitutions. This contrasts with the carboxy-methylpropyl group, which participates in hydrogen bonding and metal coordination .
  • Diazo-containing phosphonates (e.g., Dimethyl (1-Diazo-2-oxopropyl)phosphonate) are highly reactive intermediates for cyclopropanations and carbonyl homologations but require stringent safety protocols due to explosive hazards .

Ester Group Influence: Methyl or butyl ester variants (e.g., Dimethyl 1-butyryloxy-1-carboxymethylphosphonate) exhibit altered lipophilicity and enzymatic stability. Lipase-catalyzed kinetic resolution of these esters highlights the role of steric bulk in enantioselectivity, a factor less pronounced in diethyl esters .

Biological Activity

Diethyl(1-carboxy-2-methylpropyl)phosphonate (also referred to as DECP) is a phosphonate compound that has garnered attention in various fields, including biochemistry and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a phosphonate functional group, which allows it to interact with biological molecules. The synthesis typically involves the reaction of diethyl phosphite with an alkyl halide under basic conditions, resulting in the formation of the desired phosphonate ester. A common synthetic route includes:

  • Starting Materials : Diethyl phosphite and an appropriate alkyl halide (e.g., 2-bromo-3-methylbutanoic acid).
  • Reaction Conditions : Carried out in the presence of a base (sodium hydride or potassium carbonate) in an aprotic solvent such as THF or DMF.

The biological activity of DECP is primarily attributed to its ability to mimic phosphate esters due to the presence of the phosphonate group. This structural similarity enables DECP to interact with enzymes involved in phosphate metabolism, potentially inhibiting or modulating their activity. Such interactions can lead to significant changes in cellular processes and biochemical pathways.

Enzymatic Interactions

DECP has been studied for its role as a biochemical probe in investigating enzyme mechanisms and metabolic pathways involving phosphonates. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical research. For instance, it has been shown to affect enzymes that are crucial for phosphorus metabolism, which is vital for various cellular functions .

Case Studies

  • Cancer Research : In studies focusing on cancer biology, DECP has been evaluated for its potential as a drug candidate targeting metabolic pathways altered in cancer cells. The compound's ability to inhibit certain metabolic enzymes could provide therapeutic benefits in cancers characterized by disrupted phosphorus metabolism .
  • Antiviral Activity : Research has indicated that phosphonates similar to DECP may exhibit antiviral properties by acting as prodrugs that release active metabolites capable of inhibiting viral replication. This suggests that DECP could be further investigated for its antiviral potential, particularly in relation to nucleoside analogs .

Research Findings

A summary of key research findings related to the biological activity of DECP is presented in the table below:

Study FocusFindingsReference
Enzyme InhibitionDECP inhibits enzymes involved in phosphate metabolism, affecting cellular processes.
Cancer MetabolismDemonstrated potential as a drug candidate for cancers with altered phosphorus metabolism.
Antiviral PropertiesSimilar compounds exhibit prodrug characteristics that enhance antiviral activity.

Q & A

Basic: What are the critical safety protocols for handling Diethyl(1-carboxy-2-methylpropyl)phosphonate in laboratory settings?

Answer:

  • Ventilation & PPE: Use fume hoods to avoid inhalation of vapors or dust. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management: Collect spills using non-sparking tools and place in sealed containers. Avoid water rinsing to prevent environmental contamination .
  • First Aid: For skin contact, wash immediately with soap and water. In case of eye exposure, irrigate with water for ≥15 minutes and seek medical attention .
  • Storage: Store in a cool, dry, ventilated area away from oxidizers and acids. Use inert gas (e.g., argon) to stabilize reactive intermediates .

Basic: What synthetic methodologies are reported for preparing this compound?

Answer:
While direct synthesis of this compound is not detailed in the evidence, analogous routes for related phosphonates provide guidance:

  • Phosphonate Esterification: React 1-carboxy-2-methylpropylphosphonic acid with ethanol under acidic catalysis (e.g., H₂SO₄) .
  • Diazo Transfer: For α-diazo-phosphonates, use diethyl (2-oxopropyl)phosphonate with sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) in THF/NaH, monitored by nitrogen gas evolution .
  • Purification: Employ flash chromatography (silica gel, EtOAc/MeOH 10:1) to isolate the product, as validated for similar aziridine phosphonates .

Advanced: How can ³¹P NMR spectroscopy resolve structural ambiguities in this compound?

Answer:

  • Chemical Shifts: The phosphorus environment dictates shifts. For phosphonate esters, δ = 20–30 ppm is typical. Carboxy groups may deshield the phosphorus, shifting upfield .
  • Coupling Patterns: ³¹P-¹H coupling (e.g., J₃ ~5–15 Hz) helps confirm adjacent groups. For example, coupling to the methylpropyl chain’s protons verifies connectivity .
  • Quantitative Analysis: Integrate peaks to assess purity and detect side products (e.g., unreacted phosphonic acid at δ ~10 ppm) .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Answer:

  • Solvent Selection: Use toluene or THF for diazo transfers, as they stabilize reactive intermediates while minimizing side reactions .
  • Temperature Control: Maintain 0–5°C during NaH-mediated reactions to prevent exothermic decomposition .
  • Catalyst Screening: Test Rh(II) acetate for cyclopropanation or [Ru]-catalysts for carbene insertions, adjusting equivalents (0.5–2 mol%) to balance activity vs. cost .

Advanced: How should contradictory data in phosphonate characterization be addressed?

Answer:

  • Reproducibility Checks: Repeat experiments under identical conditions (e.g., solvent, temperature) to confirm results. For example, conflicting NMR shifts may arise from residual solvents—re-precipitate samples .
  • Cross-Validation: Use complementary techniques:
    • Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    • X-ray Crystallography: Resolve stereochemistry if crystalizable .
  • Literature Benchmarking: Compare with structurally similar compounds (e.g., diethyl (2-oxopropyl)phosphonate, δ_P = 25.2 ppm) to identify anomalies .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • FT-IR: Confirm carbonyl (C=O, ~1700 cm⁻¹) and phosphonate P=O (~1250 cm⁻¹) stretches .
  • ¹H/¹³C NMR: Assign methylpropyl protons (δ ~1.2–2.5 ppm) and carboxy carbon (δ ~175 ppm) .
  • Elemental Analysis: Validate C, H, P, and O percentages within ±0.3% of theoretical values .

Advanced: What strategies mitigate hazards when scaling up phosphonate synthesis?

Answer:

  • Thermal Monitoring: Use jacketed reactors with temperature probes to detect exotherms during NaH or diazo compound reactions .
  • Inert Atmosphere: Purge systems with argon to prevent moisture ingress, which can hydrolyze phosphonates to toxic PH₃ .
  • Waste Management: Quench diazo intermediates with aqueous NaHCO₃ before disposal to neutralize reactivity .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations: Simulate transition states for carbene insertions or esterifications to identify favorable pathways (e.g., B3LYP/6-31G*) .
  • QSAR Studies: Correlate substituent effects (e.g., methyl vs. ethyl groups) on reaction rates or biological activity .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity: Store in amber glass under argon to prevent photodegradation of the carboxy group .
  • Moisture Control: Use desiccants (e.g., molecular sieves) to avoid hydrolysis to phosphonic acid .
  • Shelf Life: Monitor via periodic NMR; discard if precipitate (degradation product) forms .

Advanced: How can researchers troubleshoot low yields in phosphonate coupling reactions?

Answer:

  • Byproduct Analysis: Identify side products (e.g., dimerized diazo compounds) via LC-MS and adjust stoichiometry .
  • Catalyst Poisoning: Test for heavy metals (e.g., Fe³⁺) via ICP-MS; introduce chelators (EDTA) if present .
  • Solvent Purity: Ensure anhydrous toluene (Karl Fischer titration, ≤50 ppm H₂O) to prevent NaH deactivation .

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